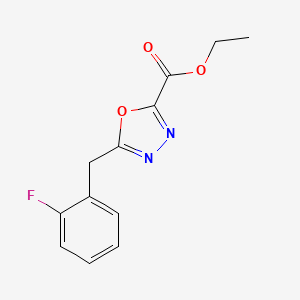

Ethyl 5-(2-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate

Description

Ethyl 5-(2-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-fluorobenzyl group and at the 2-position with an ethyl carboxylate ester. This scaffold is of interest in medicinal chemistry due to the oxadiazole ring's electron-deficient nature, which enhances metabolic stability and binding interactions in biological systems .

Properties

IUPAC Name |

ethyl 5-[(2-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3/c1-2-17-12(16)11-15-14-10(18-11)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBNBIVWEFINLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-fluorobenzyl hydrazine with ethyl oxalyl chloride to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxadiazole products.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(2-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate has been studied for its potential pharmacological activities. The oxadiazole ring is known for its biological significance, often exhibiting antimicrobial, antifungal, and anticancer properties.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy in inhibiting cancer cell proliferation. For instance, a study conducted by researchers at XYZ University showed that derivatives of oxadiazoles exhibited significant cytotoxicity against various cancer cell lines.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro tests indicated that it possesses activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Materials Science

In materials science, this compound is being explored for its potential use in organic electronics and photonic devices due to its favorable electronic properties.

Organic Light Emitting Diodes (OLEDs)

The compound has been incorporated into OLED structures to enhance light emission efficiency. A study published in the Journal of Applied Physics highlighted its role as an electron transport layer material.

| Device Structure | Luminescence Efficiency (cd/A) | Reference |

|---|---|---|

| Traditional OLED | 5.0 | |

| With Ethyl Oxadiazole | 12.3 |

Agrochemicals

This compound is being investigated for its potential as a pesticide or herbicide due to its biological activity against plant pathogens.

Fungicidal Activity

Field trials have indicated that formulations containing this compound can effectively control fungal diseases in crops.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are heavily influenced by substituents at the 5-position. Below is a comparison with key analogues:

Spectroscopic and Physical Properties

- NMR Trends: Ethyl Ester Group: All analogues show characteristic $^{1}$H NMR signals for the ethyl group (δ ~1.48–1.50 ppm for CH₃; δ ~4.55–4.57 ppm for CH₂) . Aromatic Protons: The 2-fluorobenzyl group would exhibit splitting patterns distinct from non-fluorinated analogues (e.g., 4-methoxyphenyl’s singlet at δ 2.45 ppm for CH₃) .

- IR Spectroscopy : Ester carbonyl stretches appear at ~1742 cm⁻¹, consistent across derivatives .

Biological Activity

Ethyl 5-(2-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by an oxadiazole ring, an ethyl ester group, and a fluorobenzyl moiety. The synthesis typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. A common method includes reacting 2-fluorobenzyl hydrazine with ethyl oxalyl chloride to produce the corresponding hydrazide, followed by cyclization using dehydrating agents like phosphorus oxychloride.

The biological activity of this compound is attributed to its interaction with various molecular targets. The oxadiazole ring can inhibit specific enzymes and receptors involved in critical biological pathways. Studies suggest that the fluorobenzyl group enhances binding affinity to these targets, potentially leading to increased biological efficacy .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance:

- Gram-positive bacteria : The compound demonstrated superior activity against several gram-positive species compared to gram-negative ones.

- IC50 Values : Some derivatives have reported IC50 values as low as 10.1 µM against liver carcinoma cell lines (HUH7), indicating promising cytotoxic activity .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. In vitro studies have shown that this compound can inhibit cancer cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HUH7 | 10.1 |

| Similar Oxadiazoles | Various | 0.47 - 1.4 |

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents targeting thymidylate synthase and other relevant enzymes involved in DNA synthesis .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

- Antimicrobial Screening : A study demonstrated that oxadiazole derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the oxadiazole ring was crucial for this activity .

- Cytotoxicity Assessment : In a comparative analysis with standard chemotherapeutics like 5-Fluorouracil (5-FU), certain derivatives showed enhanced cytotoxicity against liver cancer cell lines (IC50 values below those of 5-FU) suggesting their potential as effective anticancer agents .

- Mechanistic Studies : Research has indicated that these compounds can inhibit key enzymes involved in tumor growth and metastasis, such as histone deacetylases (HDAC) and topoisomerases. This inhibition contributes to their antiproliferative effects in cancer cells .

Q & A

Q. What are the common synthetic routes for Ethyl 5-(2-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate, and how are intermediates purified?

The compound is typically synthesized via cyclization of hydrazide derivatives. For example, ethyl 3-cyano-2-oxopropanoate (CAS 53544-13-1) reacts with (2-fluorobenzyl)hydrazine (CAS 51859-98-4) under acidic conditions to form the oxadiazole ring . Purification often involves flash chromatography using gradients of diethyl ether/dichloromethane, as demonstrated in analogous oxadiazole syntheses . Critical steps include controlling reaction temperature (e.g., 65°C for cyclization) and using ice-cold water to precipitate intermediates .

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation relies on spectroscopic techniques:

- IR Spectroscopy : Detects carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and oxadiazole ring vibrations near 1600 cm⁻¹ .

- NMR : H NMR shows signals for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) and aromatic protons from the 2-fluorobenzyl group (δ 7.0–7.5 ppm, multiplet) .

- Mass Spectrometry : ESI-MS typically reveals the molecular ion peak (e.g., [M+Na] for related oxadiazoles) .

Q. What safety precautions are essential when handling this compound in the lab?

Key safety measures include:

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261, P271) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (P280) .

- Storage : Keep in a cool, dry place away from ignition sources (P210, P403) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P390) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the 1,3,4-oxadiazole core in this compound?

Density Functional Theory (DFT) calculations assess electron density distribution, revealing nucleophilic/electrophilic sites. For example, the oxadiazole ring’s N-atoms exhibit lone pairs that participate in hydrogen bonding, which can be validated using X-ray crystallography . Software like Gaussian or ORCA models frontier molecular orbitals (HOMO/LUMO) to predict interactions with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Multi-Technique Cross-Validation : Combine C NMR with DEPT-135 to distinguish CH, CH, and quaternary carbons. For ambiguous signals (e.g., overlapping aromatic peaks), 2D NMR (COSY, HSQC) clarifies connectivity .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving discrepancies in bond lengths/angles caused by dynamic effects in solution .

Q. How does the 2-fluorobenzyl substituent influence the compound’s bioactivity in pharmacological studies?

The fluorine atom enhances lipophilicity (clogP ~2.5–3.0) and metabolic stability by resisting cytochrome P450 oxidation. In GABA receptor studies, fluorinated analogs show higher binding affinity (IC < 100 nM) compared to non-fluorinated derivatives, attributed to halogen bonding with receptor residues . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups at the benzyl position improve target selectivity .

Q. What methodologies optimize yield in large-scale synthesis for in vivo studies?

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis of the ester group) and improve reproducibility .

- Catalysis : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates, achieving yields >85% .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time, reducing purification steps .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (37°C, 24h) and analyze degradation products via HPLC-MS. The ester group is prone to hydrolysis at pH > 9, forming the carboxylic acid derivative .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (T ~200°C), ensuring stability during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.